(S,R,S)-Ahpc-peg5-cooh

PROTAC linker SAR LXRβ degradation VHL ligand conjugate

(S,R,S)-AHPC-PEG5-COOH (CAS 2172820-14-1, MW 750.9) is a bifunctional building block comprising the von Hippel–Lindau (VHL) E3 ligase ligand (S,R,S)-AHPC (derived from VH032) connected via an amide bond to a pentakis(ethylene glycol) (PEG5) spacer terminated by a free carboxylic acid. It belongs to the class of E3 ligase ligand–linker conjugates specifically designed for modular, covalent assembly of Proteolysis-Targeting Chimeras (PROTACs), enabling the rational synthesis of heterobifunctional degraders that recruit the VHL/Cullin 2 E3 ubiquitin ligase complex to disease-relevant proteins of interest.

Molecular Formula C36H54N4O11S
Molecular Weight 750.9 g/mol
Cat. No. B2835164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S,R,S)-Ahpc-peg5-cooh
Molecular FormulaC36H54N4O11S
Molecular Weight750.9 g/mol
Structural Identifiers
InChIInChI=1S/C36H54N4O11S/c1-25-32(52-24-38-25)27-7-5-26(6-8-27)22-37-34(45)29-21-28(41)23-40(29)35(46)33(36(2,3)4)39-30(42)9-11-47-13-15-49-17-19-51-20-18-50-16-14-48-12-10-31(43)44/h5-8,24,28-29,33,41H,9-23H2,1-4H3,(H,37,45)(H,39,42)(H,43,44)/t28-,29+,33-/m1/s1
InChIKeyYDOJYEPMGKGKQV-ZLWRCJDJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(S,R,S)-AHPC-PEG5-COOH: A Defined-Length VHL Ligand-Linker Conjugate for PROTAC Procurement


(S,R,S)-AHPC-PEG5-COOH (CAS 2172820-14-1, MW 750.9) is a bifunctional building block comprising the von Hippel–Lindau (VHL) E3 ligase ligand (S,R,S)-AHPC (derived from VH032) connected via an amide bond to a pentakis(ethylene glycol) (PEG5) spacer terminated by a free carboxylic acid . It belongs to the class of E3 ligase ligand–linker conjugates specifically designed for modular, covalent assembly of Proteolysis-Targeting Chimeras (PROTACs), enabling the rational synthesis of heterobifunctional degraders that recruit the VHL/Cullin 2 E3 ubiquitin ligase complex to disease-relevant proteins of interest [1]. The compound is supplied by multiple reputable vendors with HPLC-verified purity specifications ranging from ≥95% to ≥99.8%, making it a defined and quality-controlled chemical tool for reproducible PROTAC research .

Why (S,R,S)-AHPC-PEG5-COOH Cannot Be Replaced by Shorter or Longer PEG-Linker Analogues in PROTAC Design


PROTAC activity is exquisitely sensitive to the linear atom count of the linker tethering the E3 ligase ligand to the target-protein warhead, with suboptimal linker lengths producing dramatic losses in degradation potency through either steric clash (too short) or excessive entropic freedom (too long) [1]. Systematic literature curation across 26 compound series normalized by Bemis et al. (2021) revealed a steep degradation-potency drop-off of >100-fold for linkers positioned even a few atoms away from the empirically determined optima, with the most active degraders clustering within a narrow Δ-linker-length window of ±2 atoms from the series optimum [2]. In the only published direct head-to-head comparison of VH032-based PROTACs spanning PEG3 through PEG6 linkers (GW3965–PEGn–VH032 series targeting LXRβ), the PEG5 conjugate showed the most potent protein-reduction activity, while extension to PEG6 virtually abolished degradation, demonstrating that generic interchange of PEG-length variants without systematic screening incurs a high risk of obtaining inactive degraders [3]. Substituting the terminal carboxylic acid for an amine, alkyne, or chloroalkane group further alters the compatible conjugation chemistry, precluding simple replacement of one building block with another in parallel library synthesis.

Quantitative Comparative Evidence: (S,R,S)-AHPC-PEG5-COOH vs. Closest PEG-Linker and Functional-Group Analogs


PEG5 Linker Length Is Empirically Optimal for LXRβ Degradation vs. PEG3, PEG4, and PEG6 in a Direct Head-to-Head VH032-Based PROTAC Series

In the only publicly available study performing a systematic, single-scaffold head-to-head comparison of VH032-PEGn PROTACs with identical warhead (GW3965) and identical E3 ligase (VHL), the PEG5 conjugate (compound 3, GW3965-PEG5-VH032) exhibited the most potent LXRβ protein degradation among PEG3, PEG4, and PEG5 congeners in HuH-7 human hepatoma cells at 24 h treatment [1]. Importantly, extension of the linker by a single ethylene glycol unit to PEG6 virtually eliminated degradation activity, establishing PEG5 as the functional optimum for this system [2]. The PEG5 conjugate retained high LXRβ binding affinity (EC50 = 31 ± 4.4 nM by TR-FRET), comparable to the parent agonist GW3965 (EC50 = 20 ± 7.2 nM), confirming that linker attachment did not sterically impair target engagement [1].

PROTAC linker SAR LXRβ degradation VHL ligand conjugate PEG-length optimization

Normalized Cross-Study Meta-Analysis Confirms Linker Length as a Dominant Driver of PROTAC Degradation Potency with Potency Cliffs Exceeding 100-Fold

Bemis et al. (2021) systematically curated and normalized DC50 data from 26 PROTAC linker SAR series across 12 publications and demonstrated that even modest deviations from the optimal linker length produce extremely steep potency drops. Their model shows that PROTACs with linkers positioned left of the Δ-linker-length optimum (too short) exhibit a steep decline in activity attributed to steric clash between the E3 ligase and target protein, while linkers extending beyond +6 linear atoms to the right of the optimum show diminishing potency due to entropic costs of excessive conformational freedom [1]. The observed ΔDC50 values across normalized series demonstrate that potency cliffs of >100-fold (ΔDC50 > 2 log units) are common when the linker moves outside the 'sweet spot' of approximately ±2 atoms from the series-specific optimum [2]. This class-level meta-analysis provides a mechanistic rationale for the empirical observation that each PROTAC series exhibits a narrow, non-transposable linker-length optimum, meaning PEG5-length building blocks cannot be assumed interchangeable with PEG3, PEG4, or PEG6 without rescreening.

PROTAC linker design DC50 normalization structure-activity relationship ternary complex formation

Terminal Carboxylic Acid Enables Orthogonal Amide Conjugation vs. Amine-Terminated (S,R,S)-AHPC-PEG5-NH2, Defining Non-Interchangeable Synthetic Routes

(S,R,S)-AHPC-PEG5-COOH bears a terminal carboxylic acid group compatible with carbodiimide-mediated (e.g., HATU/DIPEA, EDCI) amide bond formation with amine-containing target-protein ligands [1]. This contrasts with the amine-terminated analog (S,R,S)-AHPC-PEG5-NH2 (available from Sigma-Aldrich and other vendors), which requires a carboxylic acid or activated ester on the target ligand . The COOH handle additionally enables direct use without deprotection steps required for Boc- or Fmoc-protected amine intermediates, and provides compatibility with NHS/EDC coupling protocols widely standardized in medicinal chemistry laboratories . The choice between COOH- and NH2-terminated building blocks is dictated by the functional-group availability on the target warhead and is not a matter of simple substitution; selecting the incorrect terminal group imposes either additional synthetic steps (protecting-group manipulations) or an entirely different warhead derivatization strategy .

PROTAC conjugation chemistry carboxylic acid handle amide coupling building block reactivity

High-Purity Specification (99.80% by HPLC) from MedChemExpress Reduces Batch-to-Batch Variability in PROTAC Library Synthesis vs. Lower-Purity Commercial Alternatives

MedChemExpress supplies (S,R,S)-AHPC-PEG5-COOH (Cat. No. HY-130271) at a certified purity of 99.80% , exceeding the ≥95% (HPLC) specification offered by other reputable vendors including Tocris Bioscience . Other commercial sources report specifications as low as 92% (e.g., Leyan 1176994) and 95% (BenchChem B2835164). For building blocks used in multi-step PROTAC library synthesis, the difference between 92% and 99.8% purity translates into a 40-fold difference in the maximum possible impurity burden (8% vs. 0.2% w/w), which can propagate through subsequent amide-coupling steps and complicate biological interpretation of degradation SAR data. Higher purity specification directly reduces the probability that a false-negative result in a degradation assay is attributable to building-block contamination rather than genuine lack of PROTAC activity.

compound purity PROTAC building block batch consistency HPLC quality control

Defined (S,R,S) Stereochemistry at Three Chiral Centers Ensures Productive VHL E3 Ligase Recruitment; Incorrect Diastereomers Impair Binding Affinity by >50%

The (S,R,S)-AHPC ligand derived from VH032 is the dominant VHL-recruiting motif in published PROTACs and has been systematically characterized by SPR in the Krieger et al. (2023) study, which provided the first consistent, publicly available dataset comparing structural variations including exit vectors and stereochemical configurations [1]. The defined (S,R,S) configuration at the hydroxyproline C4, proline C2, and tert-leucine amide α-carbon is critical for high-affinity VHL binding; even single stereochemical inversions (e.g., to R,S,S isomers) have been reported to reduce binding affinity by >50% in competitive binding assays . The (S,R,S)-AHPC-PEG5-COOH building block, as supplied by major vendors using validated synthetic routes, carries this defined stereochemistry, which is essential because any epimerization during synthesis or storage would produce a mixed population of VHL-binding and non-binding species, directly degrading the apparent potency of the final PROTAC.

VHL ligand stereochemistry binding affinity PROTAC ternary complex chiral purity

Molecular Properties of (S,R,S)-AHPC-PEG5-COOH vs. Shorter PEG-Linker Analogs: Balancing Solubility and Permeability in VHL-Based PROTAC Design

The PEG5 spacer in (S,R,S)-AHPC-PEG5-COOH provides a calculated LogP of approximately 1.3–1.5 (estimated from structurally characterized PEG3 analog LogP = 1.3 for (S,R,S)-AHPC-PEG3-propionic acid) , representing an intermediate hydrophilicity within the PEG2–PEG8 series. Shorter PEG2 linkers reduce aqueous solubility and increase overall PROTAC lipophilicity, while longer PEG8 linkers increase hydrogen-bond donor/acceptor counts and molecular weight to >850 Da without proportional gains in degradation potency in most reported systems [1]. The molecular weight of 750.9 g/mol for PEG5 positions it favorably within the empirical 'middle range' of PROTAC building blocks, providing adequate spatial separation (~21–22 linear atoms from VHL ligand to attachment point) while maintaining a molecular weight compatible with cell permeability . The hydrophilic PEG spacer is explicitly noted across vendor technical datasheets as a key feature that 'increases the solubility of the compound in aqueous media' compared to alkyl-only linkers, which is particularly important for VHL-based PROTACs given the inherent hydrophobicity of the VHL ligand core .

PROTAC physicochemical properties logP aqueous solubility PEG linker hydrophilicity

Evidence-Backed Application Scenarios for (S,R,S)-AHPC-PEG5-COOH in PROTAC Research and Procurement


Initial Linker-Length Screening for VHL-Based PROTAC Library Construction Targeting Novel POIs

When initiating a PROTAC discovery campaign against a new protein of interest (POI) for which no prior degrader SAR exists, (S,R,S)-AHPC-PEG5-COOH should be procured as the central-length building block in a systematic linker-variation panel alongside PEG3 and PEG4 analogs [1]. The empirical finding that PEG5 was the optimal linker length in the LXRβ-targeting PROTAC series—and the Bemis meta-analysis demonstrating that the series-specific optimum cannot be predicted a priori—establishes PEG5 as the highest-probability starting point for productive ternary complex formation [2]. Building a 3-compound linker-length panel (PEG3, PEG4, PEG5) centered on PEG5 maximizes the likelihood of identifying an active degrader in the first synthesis iteration [1].

Direct Amide Conjugation to Amine-Containing Target Ligands Without Intermediate Protection Steps

For medicinal chemistry teams whose target-binding warhead already bears a free primary or secondary amine (e.g., kinase inhibitors, BET bromodomain ligands such as (+)-JQ1 derivatives, or GPCR ligands), the terminal COOH group on (S,R,S)-AHPC-PEG5-COOH enables single-step HATU/DIPEA or EDCI-mediated amide coupling, as demonstrated in the successful synthesis of the GW3965-PEG5-VH032 series where GW3965-amine was condensed directly with the VH032-PEG5-COOH building block [3]. This eliminates the need for orthogonal protecting-group strategies required when using NH2-terminated linkers with amine-containing warheads, reducing the linear synthesis by 2–3 steps and improving overall yield [3].

High-Purity Building Block for Automated Parallel PROTAC Synthesis Platforms (e.g., Synple 2)

Sigma-Aldrich markets reagent cartridges specifically designed for the Synple 2 Automated Synthesizer using VHL-PEG5 conjugates, confirming that PEG5-length linkers are broadly adopted in automated PROTAC synthesis workflows . Procuring (S,R,S)-AHPC-PEG5-COOH at a purity of ≥99.8% minimizes the risk of impurity carry-through in automated 96-well plate parallel synthesis campaigns, where manual purification of each intermediate is impractical and final compound purity depends critically on building-block quality . The commercial availability of pre-loaded VHL-PEG5 reagent cartridges further validates PEG5 as a standardized length suitable for high-throughput PROTAC library generation .

VHL-Recruiting Degrader Development for Nuclear Hormone Receptor Targets Where PEG5 Has Been Empirically Validated

The LXRβ-targeting GW3965-PEG5-VH032 PROTAC provides direct precedent that VH032-PEG5 conjugates can productively degrade nuclear hormone receptors—a therapeutically important target class encompassing LXRs, estrogen receptors (targeted by clinical PROTAC ARV-471), and androgen receptors (targeted by ARV-110) [2]. Researchers developing VHL-based PROTACs against related nuclear receptors or transcription factors can reference this validated precedent to justify PEG5 procurement over alternative linker lengths, reducing the risk of selecting a linker length that has not been demonstrated to support degradation of this target class [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S,R,S)-Ahpc-peg5-cooh

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.